molecular formula C10H12BF3KNO B7972493 Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide

Cat. No.: B7972493
M. Wt: 269.11 g/mol
InChI Key: ANZFXZBWKSQRII-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring substituted with a 2-methylpropanamido group. This structure imparts distinct chemical properties that make it valuable in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide typically involves the reaction of 4-(2-methylpropanamido)phenylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process involves the following steps:

  • Dissolution of 4-(2-methylpropanamido)phenylboronic acid in an appropriate solvent such as tetrahydrofuran (THF).
  • Addition of potassium trifluoroborate to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolation of the product by filtration and purification through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Elevated temperatures (50-100°C) are often used to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with the aryl or vinyl halide.

Scientific Research Applications

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents, especially those targeting specific molecular pathways.

    Industry: Applied in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide in chemical reactions involves the activation of the boron center. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This process involves several steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The aryl group from this compound is transferred to the palladium center.

    Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide can be compared with other similar compounds, such as:

    Potassium trifluoro[4-(methylamido)phenyl]boranuide: Similar structure but with a methylamido group instead of a 2-methylpropanamido group.

    Potassium trifluoro[4-(ethylamido)phenyl]boranuide: Contains an ethylamido group, which affects its reactivity and applications.

    Potassium trifluoro[4-(isopropylamido)phenyl]boranuide: Features an isopropylamido group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methylpropanoylamino)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14;/h3-7H,1-2H3,(H,15,16);/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZFXZBWKSQRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)NC(=O)C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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